molecular formula C18H25NO6 B573041 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1330750-33-8

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B573041
CAS No.: 1330750-33-8
M. Wt: 351.399
InChI Key: FTEPFXQWKWVIIJ-OLZOCXBDSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a 3,4-dimethoxyphenyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.

    Final Coupling and Deprotection: The final coupling step involves the reaction of the Boc-protected intermediate with a carboxylic acid derivative, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting key biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the 3,4-dimethoxy substituents on the phenyl ring.

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a single methoxy group on the phenyl ring.

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dihydroxyphenyl)pyrrolidine-3-carboxylic acid: Features hydroxyl groups instead of methoxy groups on the phenyl ring.

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes the compound distinct from its analogs and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

(3R,4S)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPFXQWKWVIIJ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718510
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-91-7
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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